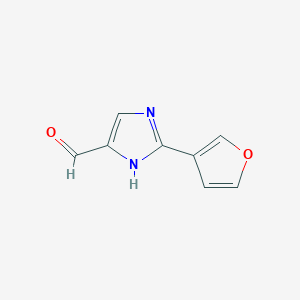
1,4-Bis(2-phenyloxazol-4-yl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Bis(2-phenyloxazol-4-yl)benzene is an organic compound with the molecular formula C({24})H({16})N({2})O({2}). It is known for its application as a scintillation luminophore, which means it is used in scintillation counters to detect and measure ionizing radiation. This compound is characterized by its high fluorescence efficiency and photostability, making it valuable in various scientific and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
1,4-Bis(2-phenyloxazol-4-yl)benzene can be synthesized through a multi-step organic synthesis process. One common method involves the reaction of 2-aminophenol with benzoyl chloride to form 2-phenylbenzoxazole. This intermediate is then subjected to a Friedel-Crafts acylation reaction with terephthaloyl chloride to yield the final product. The reaction conditions typically involve the use of a Lewis acid catalyst such as aluminum chloride (AlCl(_{3})) and an inert solvent like dichloromethane .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but optimized for higher yields and cost-efficiency. The process involves continuous flow reactors and automated systems to ensure consistent quality and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired product specifications .
化学反応の分析
Types of Reactions
1,4-Bis(2-phenyloxazol-4-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO({3})).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH({4})).
Common Reagents and Conditions
Oxidation: KMnO(_{4}) in acidic or neutral medium.
Reduction: LiAlH({4}) in methanol.
Substitution: Halogenation using Br({2}) or Cl({2}) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the phenyl rings .
科学的研究の応用
1,4-Bis(2-phenyloxazol-4-yl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various analytical techniques, including fluorescence spectroscopy and chromatography.
Biology: Employed in bioimaging and as a marker in biological assays due to its high fluorescence efficiency.
Medicine: Investigated for potential use in diagnostic imaging and as a component in photodynamic therapy.
Industry: Utilized in the manufacturing of scintillation counters and other radiation detection devices
作用機序
The mechanism by which 1,4-Bis(2-phenyloxazol-4-yl)benzene exerts its effects is primarily based on its ability to absorb and emit light. Upon exposure to ionizing radiation, the compound absorbs energy and transitions to an excited state. It then returns to the ground state by emitting photons, which are detected as scintillation signals. This process involves molecular targets such as aromatic rings and pathways related to electronic transitions .
類似化合物との比較
1,4-Bis(2-phenyloxazol-4-yl)benzene can be compared with other similar compounds like:
2,5-Diphenyloxazole (PPO): Another scintillation compound with similar fluorescence properties but different structural features.
1,4-Bis(5-phenyloxazol-2-yl)benzene (POPOP): A closely related compound with slight variations in the position of the oxazole rings, affecting its photophysical properties
The uniqueness of this compound lies in its specific structural arrangement, which provides optimal fluorescence efficiency and photostability for scintillation applications.
特性
分子式 |
C24H16N2O2 |
|---|---|
分子量 |
364.4 g/mol |
IUPAC名 |
2-phenyl-4-[4-(2-phenyl-1,3-oxazol-4-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-7-19(8-4-1)23-25-21(15-27-23)17-11-13-18(14-12-17)22-16-28-24(26-22)20-9-5-2-6-10-20/h1-16H |
InChIキー |
WVGGQEKOYSUUOQ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=NC(=CO2)C3=CC=C(C=C3)C4=COC(=N4)C5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


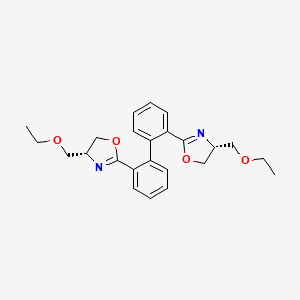
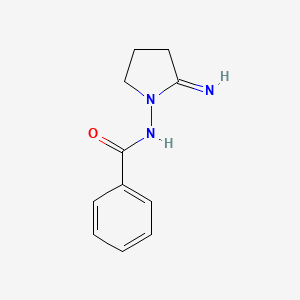
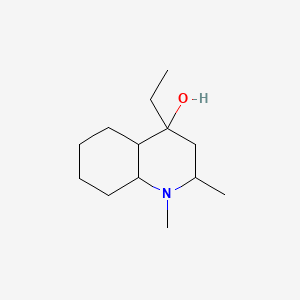
![3-(1-methylpiperidin-4-yl)-4,5-dihydro-2H-pyrrolo[3,2-d][1,2]oxazole](/img/structure/B12893661.png)
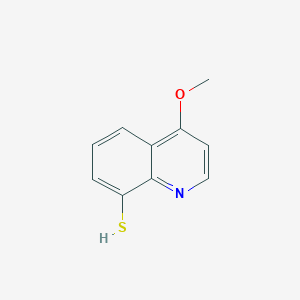
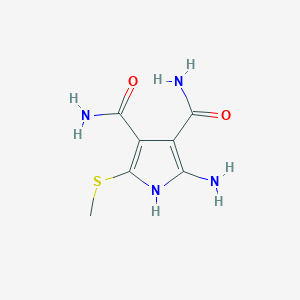
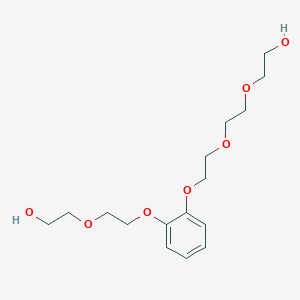
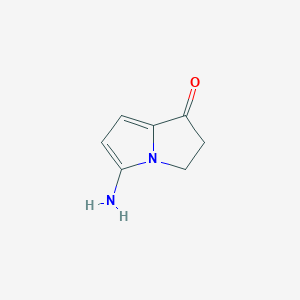
![Bis[N-(2-hydroxyethyl)-N-methylglycinato]copper](/img/structure/B12893709.png)

